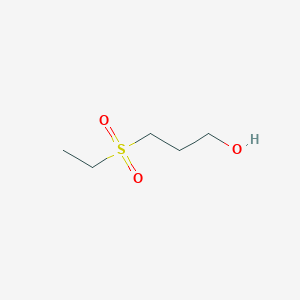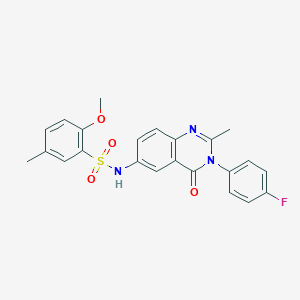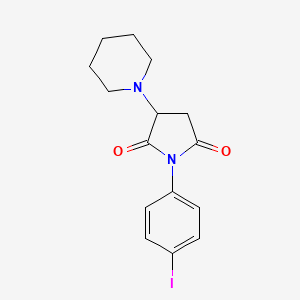
3-(Phenoxymethyl)cyclobutan-1-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(Phenoxymethyl)cyclobutan-1-amine;hydrochloride” is a chemical compound with the molecular weight of 213.71 . It is typically stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(phenoxymethyl)cyclobutan-1-amine hydrochloride . The InChI code is 1S/C11H15NO.ClH/c12-10-6-9(7-10)8-13-11-4-2-1-3-5-11;/h1-5,9-10H,6-8,12H2;1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 213.71 . More specific physical and chemical properties, such as melting point or solubility, are not available in the search results.科学的研究の応用
Synthesis of Biomedical Candidates
The compound 3-(Phenoxymethyl)cyclobutan-1-amine hydrochloride serves as a versatile intermediate in the synthesis of various cyclobutane-containing scaffolds. These scaffolds have been efficiently utilized to create compounds suitable for biomedical applications, such as surfactants, gelators for hydroxylic solvents, and metal cation ligands. The key intermediates in these syntheses often involve enantiomerically pure 1,3-diamines and 1,3-amino alcohols derived from β-amino acid derivatives, indicating the compound's potential utility in stereoselective synthesis relevant to the biomedical field (Illa et al., 2019).
Enhancement of Reactivity in Benzoxazine Synthesis
Phloretic acid, a renewable building block, has been explored for its potential to enhance the reactivity of molecules bearing hydroxyl groups towards benzoxazine ring formation, as an alternative to phenol. This approach has significant implications for materials science, where 3-(Phenoxymethyl)cyclobutan-1-amine hydrochloride could potentially be applied to introduce phenolic functionalities in a sustainable manner, thus facilitating the synthesis of bio-based benzoxazine monomers with desirable thermal and thermo-mechanical properties for a wide range of applications (Trejo-Machin et al., 2017).
Modular Synthons for Medicinal Chemistry
The hydrochloride salt of ɑ-aminocyclobutanone, protected as its dimethyl acetal, has been prepared as a modular synthon, facilitating access to cyclobutanone-containing lead inhibitors of hydrolase enzymes, including serine proteases and metalloproteases. This indicates the potential of 3-(Phenoxymethyl)cyclobutan-1-amine hydrochloride in the development of enzyme inhibitors that are central to medicinal chemistry and drug development (Mohammad et al., 2020).
Novel Ligands for Metal Complexation
Studies on the synthesis of polydentate ligands from derivatives of 3-(Phenoxymethyl)cyclobutan-1-amine hydrochloride reveal the compound's utility in forming complexes with metals. These complexes are relevant in various fields, including catalysis and materials science, indicating the broad applicability of the compound in research involving metal-ligand interactions (Caravan & Orvig, 1997).
Safety and Hazards
将来の方向性
The future directions of “3-(Phenoxymethyl)cyclobutan-1-amine;hydrochloride” are not specified in the search results. Given its availability for purchase, it is likely used in various fields of research and industry . Further studies could potentially explore its properties and applications in more depth.
特性
IUPAC Name |
3-(phenoxymethyl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c12-10-6-9(7-10)8-13-11-4-2-1-3-5-11;/h1-5,9-10H,6-8,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOPNXDHCKDGHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)COC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenoxymethyl)cyclobutan-1-amine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide](/img/structure/B2988361.png)



![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2988368.png)
![2-(4-ethoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2988369.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide](/img/structure/B2988372.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2988374.png)
![(4-Benzhydrylpiperazino)[3-(4-fluoro-2-nitrophenoxy)-2-thienyl]methanone](/img/structure/B2988375.png)


![(3R)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B2988381.png)
![1'-(2-Chloropropanoyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-3'-carbonitrile](/img/structure/B2988382.png)
